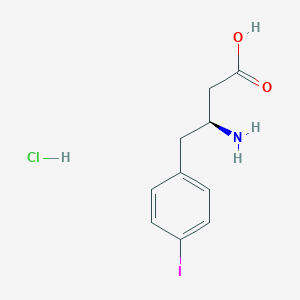

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

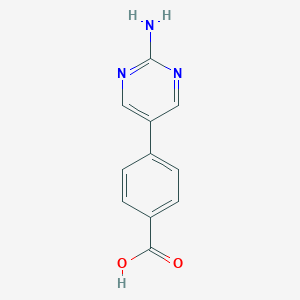

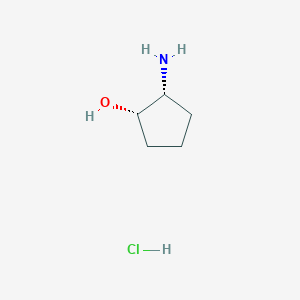

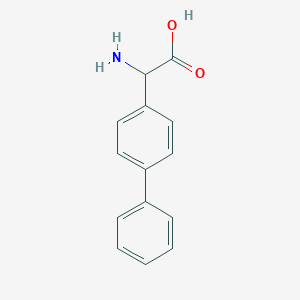

The molecular formula of this compound is C10H13ClINO2. Its molecular weight is 341.57 g/mol. The IUPAC name is (3S)-3-amino-4-(4-iodophenyl)butanoic acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.573 . The boiling point is 386.5ºC at 760mmHg . It should be stored at 2-8 °C .Scientific Research Applications

-

Scientific Field : Synthetic Chemistry

- Application Summary : This compound is used as a building block in synthetic chemistry .

- Methods of Application : The specific methods of application can vary widely depending on the context of the synthetic route. Typically, it would be used in a reaction with other organic compounds to form a larger, more complex molecule .

- Results or Outcomes : The outcomes of these reactions would be highly dependent on the specific reaction conditions and the other reactants involved .

-

Scientific Field : Pharmacological Research

- Application Summary : It’s involved in investigations of pharmacological activity pertaining to apoptosis, proliferation, and histone deacetylase activity in human colorectal cancer cells .

- Methods of Application : This would typically involve in vitro cell culture experiments where the compound is applied to the cells and various assays are performed to assess its effects .

- Results or Outcomes : The specific results are not provided in the source, but this type of research could potentially lead to the development of new therapeutic strategies for colorectal cancer .

-

Scientific Field : Radioactive Tracers

- Application Summary : This compound can be used as a radioactive tracer in medical imaging .

- Methods of Application : The compound is labeled with a radioactive isotope (such as Iodine-131) and then administered to the patient. The radiation emitted by the compound can then be detected and used to create images of the inside of the body .

- Results or Outcomes : This technique can provide valuable information about the structure and function of the body’s organs, and can be used to diagnose a variety of medical conditions .

-

Scientific Field : Synthetic Chemistry

- Application Summary : This compound can be used as a building block in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application can vary widely depending on the context of the synthetic route. Typically, it would be used in a reaction with other organic compounds to form a larger, more complex molecule .

- Results or Outcomes : The outcomes of these reactions would be highly dependent on the specific reaction conditions and the other reactants involved .

-

Scientific Field : Radioactive Tracers

- Application Summary : This compound can be used as a radioactive tracer in medical imaging .

- Methods of Application : The compound is labeled with a radioactive isotope (such as Iodine-131) and then administered to the patient. The radiation emitted by the compound can then be detected and used to create images of the inside of the body .

- Results or Outcomes : This technique can provide valuable information about the structure and function of the body’s organs, and can be used to diagnose a variety of medical conditions .

-

Scientific Field : Synthetic Chemistry

- Application Summary : This compound can be used as a building block in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application can vary widely depending on the context of the synthetic route. Typically, it would be used in a reaction with other organic compounds to form a larger, more complex molecule .

- Results or Outcomes : The outcomes of these reactions would be highly dependent on the specific reaction conditions and the other reactants involved .

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

properties

IUPAC Name |

(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGKNIRLMPHEI-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375854 |

Source

|

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | |

CAS RN |

270065-70-8 |

Source

|

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)